molecular formula C22H18N4O2S B11590761 (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11590761
M. Wt: 402.5 g/mol
InChI Key: GZBCFOKRPITPEC-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a potent and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis. This compound, characterized by its unique molecular scaffold fusing indolin-2-one with a thiazolotriazole moiety, exhibits high selectivity and potency against VEGFR-2, which is critically involved in endothelial cell proliferation, survival, and migration. Its primary research value lies in the study of angiogenic pathways and the development of targeted anti-cancer therapies. By specifically blocking VEGFR-2 kinase activity, this inhibitor effectively suppresses downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to the inhibition of new blood vessel formation that is essential for tumor growth and metastasis. Researchers utilize this compound extensively in in vitro and in vivo models to investigate the mechanisms of angiogenesis and to evaluate the efficacy of VEGFR-2 targeting in various oncology contexts, including breast cancer and other solid tumors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound's activity and application in cancer research are documented in scientific literature, such as studies found on PubMed.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O2S/c1-3-11-25-16-10-5-4-9-15(16)17(20(25)27)18-21(28)26-22(29-18)23-19(24-26)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3/b18-17-

InChI Key

GZBCFOKRPITPEC-ZCXUNETKSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one, also known by its CAS number 618854-40-3, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its anticancer potential and other pharmacological effects.

  • Molecular Formula : C23H20N4O2S
  • Molar Mass : 416.5 g/mol
  • CAS Number : 618854-40-3

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the formation of the thiazolo[3,2-b][1,2,4]triazole scaffold. Recent studies have utilized various synthetic methods to yield derivatives with improved biological activity. For instance, a study synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer properties against various cancer cell lines using the NCI 60 cell line screen .

Anticancer Properties

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer activity. In vitro studies have shown that certain derivatives possess excellent activity against cancer cell lines at concentrations as low as 10 μM without causing toxicity to normal cells . A structure-activity relationship (SAR) analysis highlighted specific substituents that enhance anticancer efficacy.

Other Pharmacological Activities

The biological activities of this compound extend beyond anticancer effects:

  • Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation through inhibition of COX enzymes .
  • Antimicrobial : Some derivatives demonstrated antimicrobial activity against bacterial and fungal strains, making them potential candidates for treating infections .
  • Analgesic : The analgesic properties were also noted in several studies that explored the pain-relieving effects of these compounds .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated a series of thiazolo-triazole derivatives for anticancer activity; compounds showed significant inhibition against various cancer cell lines with minimal toxicity to normal cells .
Study 2 Investigated anti-inflammatory properties; compounds inhibited COX enzymes effectively, suggesting potential use in inflammatory diseases .
Study 3 Assessed antimicrobial activity; certain derivatives exhibited strong antibacterial effects against M. tuberculosis and other pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the thiazolo-triazole scaffold can significantly affect biological activity. For instance:

  • Substituents at position C-5 have been linked to enhanced anticancer properties.
  • The introduction of electron-donating or electron-withdrawing groups can modulate the potency and selectivity of these compounds against various biological targets .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit promising antimicrobial activities. For instance, derivatives similar to (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one have shown effectiveness against various bacterial strains. Studies have reported broad-spectrum antibacterial activity against pathogens such as Mycobacterium smegmatis and certain strains of Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of indole and thiazole rings. Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of specific substituents can enhance these activities.

Anti-inflammatory Effects

Compounds with similar chemical frameworks have also been studied for their anti-inflammatory effects. Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . This activity positions such compounds as potential candidates for developing anti-inflammatory medications.

Study on Antimicrobial Activity

A study evaluating a series of thiazolo[3,2-b][1,2,4]triazine derivatives found that certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin . This highlights the potential for this compound in treating resistant bacterial infections.

Study on Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives showed that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The results indicated that compounds with indole structures could effectively disrupt cancer cell metabolism . This suggests that this compound might similarly exhibit pronounced anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several analogs, differing in substituents, alkyl chain length, and aromatic group modifications. Below is a detailed comparison based on evidence from peer-reviewed data and synthetic derivatives.

Structural and Physicochemical Properties

Compound Name/ID Substituent (Indole 1-Position) Aromatic Group (Thiazolo-triazole) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Propyl 3-Methylphenyl C₂₁H₁₆N₄O₂S 388.445 Z-configuration; balanced lipophilicity for membrane permeability.
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yliden]-1,3-dihydro-2H-indol-2-one Methyl 4-Methylphenyl C₂₀H₁₄N₄O₂S 374.418 Shorter alkyl chain; increased steric hindrance with 4-methylphenyl.
(3Z)-3-[2-(3,4-Dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one Ethyl 3,4-Dimethoxyphenyl C₂₂H₁₈N₄O₄S 434.47 Ethyl chain; electron-rich methoxy groups enhance solubility.
2-[(3Z)-3-[2-(3-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide Acetamide 3-Methylphenyl C₂₃H₁₈N₅O₃S 444.48 Polar acetamide group improves aqueous solubility and target binding.
(3Z)-1-(2-Fluorobenzyl)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-1,3-dihydro-2H-indol-2-one 2-Fluorobenzyl 4-Methoxyphenyl C₂₆H₁₇FN₄O₃S 508.50 Fluorine atom introduces electronegativity; methoxy group aids solubility.
Key Observations:
  • Aromatic Substitutions : The 3-methylphenyl group in the target compound offers moderate steric bulk, whereas 3,4-dimethoxyphenyl () or 4-methoxyphenyl () groups increase electron density and solubility .
  • Functional Groups : Polar groups like acetamide () or fluorobenzyl () can modulate solubility and binding interactions with biological targets .
Anticancer Potential:
  • highlights that indole-thiazole-triazole hybrids exhibit moderate to high anticancer activity against breast carcinoma (MCF-7) cells. The propyl chain in the target compound may optimize lipophilicity for enhanced cellular uptake compared to shorter chains (e.g., methyl in ) .
  • Electron-Donating Groups : Methoxy-substituted analogs () could improve interactions with polar residues in enzyme active sites, though excessive bulk may reduce efficacy .
Antibacterial Activity:
  • pylori in ) .
Stereochemical Considerations:
  • The Z-configuration in the target compound ensures proper spatial alignment of the indole and thiazolo-triazole moieties, critical for target binding. E-isomers or puckered conformations (as discussed in ) may exhibit reduced activity .

Preparation Methods

One-Pot Cyclization and Coupling

A regioselective one-pot approach (Table 1) enables simultaneous formation of the thiazolo-triazole core and subsequent coupling with the indole precursor.

Step Reagents/Conditions Yield Source
Cyclization of α-bromo diketone and triazole derivativesSolvent-free, acid-catalyzed, 70–80°C, 5 h70–85%
Condensation with propyl-substituted indol-2-onePiperidine or TEA, DMF, 70°C, 12 h60–75%

Mechanism :

  • Cyclization : α-Bromo diketones react with 1,2,4-triazoles under acidic conditions to form the thiazolo-triazole ring. Steric and electronic factors favor regioselectivity for the 5-position.

  • Coupling : The indol-2-one is alkylated with propyl iodide or bromide, followed by condensation with the thiazolo-triazole intermediate via a nucleophilic addition-elimination mechanism.

Pd-Catalyzed Sonogashira Coupling

For derivatives requiring terminal alkyne functionality, Pd-catalyzed reactions offer versatility (Table 2).

Step Reagents/Conditions Yield Source
Iodination of thiazolo-triazoleI₂, Pd(OAc)₂, DMF, 70°C, 6 h80–90%
Coupling with propargyl indol-2-onePd(PPh₃)₂Cl₂, CuI, DMF, 70°C, 12 h70–85%

Advantages :

  • Copper-free : Eliminates side reactions and improves safety.

  • Broad scope : Compatible with alkyl, aryl, and functionalized alkynes.

Eschenmoser Coupling for Indole Functionalization

This method focuses on the indole-2-one moiety, using thioacetamides and bromooxindoles (Table 3).

Step Reagents/Conditions Yield Source
Alkylation of indol-2-onePropyl bromide, K₂CO₃, DMF, 60°C, 4 h85–90%
Condensation with thiazolo-triazoleEschenmoser coupling, TEA, DMF, rt, 5–12 h70–85%

Key Insight :

  • Z-Selectivity*: Achieved via steric hindrance from the propyl group and electronic effects of the thiazolo-triazole.

Critical Reaction Parameters

Solvent and Temperature Optimization

Parameter Optimal Condition Impact Source
Solvent DMF or solvent-freeDMF enhances solubility; solvent-free reduces waste.
Temperature 70–80°CHigher temperatures accelerate coupling but may reduce selectivity.

Catalyst Selection

Catalyst Role Efficiency Source
Pd(PPh₃)₂Cl₂Facilitates C–C bond formationHigh yields (70–85%) with minimal byproducts.
Piperidine/TEABase for condensationModerate yields (60–75%) but scalable.

Comparative Analysis of Methods

Method Advantages Limitations
One-pot cyclizationHigh atom economy, minimal purificationLimited to specific substrates.
Sonogashira couplingBroad substrate scope, high yieldsRequires expensive catalysts.
Eschenmoser couplingScalable, Z-selectiveSensitive to steric hindrance .

Q & A

Q. How can in silico toxicity profiling guide further development?

  • Methodological Answer :
  • Pro-Tox II : Predict hepatotoxicity, mutagenicity, and endocrine disruption.
  • Molecular Dynamics : Simulate interactions with hERG channels to assess cardiac risk.
  • QSAR Models : Relate structural descriptors (e.g., LogP, polar surface area) to toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.